N-Nitrosomorpholine

Description

This compound appears as yellow crystals. Golden liquid with many crystals at 68 °F. (NTP, 1992)

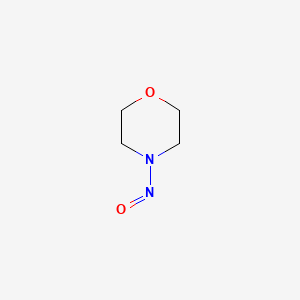

This compound is a nitrosamine that is morpholine in which the hydrogen attached to the nitrogen is replaced by a nitroso group. A carcinogen and mutagen, it is found in snuff tobacco. It has a role as a carcinogenic agent and a mutagen.

This compound is not used commercially in the United States. Limited information is available on the health effects of this compound. No information is available on the acute (short-term), chronic (long-term), reproductive, developmental, or carcinogenic effects of this compound in humans. Animal studies have reported effects on the liver from chronic exposure as well as tumors of the liver, nasal cavity, lung, and kidneys from oral exposure to this compound. EPA has not classified N- nitrosomorpholine for carcinogenicity. The International Agency for Research on Cancer (IARC) has classified this compound as a Group 2B, possible human carcinogen.

This compound has been reported in Nicotiana tabacum with data available.

This compound is a yellow, crystalline nitrosamine that is sensitive to light. This compound is not used or produced commercially in the US. This substance has been found as a contaminant in rubber products, including rubber nipples for baby bottles, and is also found in several vegetables, cheeses, alcoholic beverages and fruits. This compound is reasonably anticipated to be a human carcinogen. (NCI05)

Structure

3D Structure

Properties

IUPAC Name |

4-nitrosomorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O2/c7-5-6-1-3-8-4-2-6/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKXDGKXYMTYWTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O2 | |

| Record name | N-NITROSOMORPHOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16058 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4021056 | |

| Record name | N-Nitrosomorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-nitrosomorpholine appears as yellow crystals. Golden liquid with many crystals at 68 °F. (NTP, 1992), Yellow solid; mp = 29 deg C; [Merck Index] Crystals; [MSDSonline], Yellow crystals. Golden liquid with many crystals at 68 °F. | |

| Record name | N-NITROSOMORPHOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16058 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Nitrosomorpholine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6263 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-NITROSOMORPHOLINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/854 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

435 to 436 °F at 747 mmHg (NTP, 1992), 224-224.5 °C at 747 mm Hg, BP: 139-140 °C at 25 mm Hg, 435 °F at 747 mmHg | |

| Record name | N-NITROSOMORPHOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16058 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-NITROSOMORPHOLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4308 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-NITROSOMORPHOLINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/854 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992), Soluble in organic solvents, Miscible in water in all proportions | |

| Record name | N-NITROSOMORPHOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16058 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-NITROSOMORPHOLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4308 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

25 mmHg (NTP, 1992), 0.03 [mmHg], 25 mmHg | |

| Record name | N-NITROSOMORPHOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16058 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Nitrosomorpholine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6263 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-NITROSOMORPHOLINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/854 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Color/Form |

Yellow crystals | |

CAS No. |

59-89-2, 67587-56-8 | |

| Record name | N-NITROSOMORPHOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16058 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitrosomorpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Nitrosomorpholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Morpholine, 4-nitroso- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067587568 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-NITROSOMORPHOLINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Nitrosomorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Nitrosomorpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-NITROSOMORPHOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3L25FO7FN7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-NITROSOMORPHOLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4308 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-NITROSOMORPHOLINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/854 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

84 °F (NTP, 1992), 29 °C, 84 °F | |

| Record name | N-NITROSOMORPHOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16058 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-NITROSOMORPHOLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4308 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-NITROSOMORPHOLINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/854 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

N-Nitrosomorpholine: A Comprehensive Technical Guide to its Mechanism of Action in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Nitrosomorpholine (NMOR) is a potent genotoxic carcinogen, primarily recognized for its robust induction of hepatocellular carcinoma in experimental animal models. This technical guide provides an in-depth examination of the molecular mechanisms underpinning NMOR-induced carcinogenesis. The core of its carcinogenic activity lies in its metabolic activation by cytochrome P450 enzymes, leading to the formation of reactive electrophilic species that form covalent adducts with DNA. These DNA lesions, if not adequately repaired, can result in mutations, genomic instability, and the initiation of cancer. This document details the metabolic pathways, the nature of the resulting DNA damage, and the subsequent cellular responses, including alterations in key signaling pathways. Quantitative data from seminal studies are presented in structured tables for comparative analysis, and detailed experimental protocols are provided to facilitate the replication and extension of key findings. Furthermore, critical biological processes are visualized through diagrams generated using Graphviz to provide a clear and concise representation of the complex mechanisms involved.

Introduction

This compound is a cyclic nitrosamine (B1359907) that has been identified as a contaminant in various industrial and consumer products. Its significance in cancer research stems from its consistent and potent carcinogenic activity, particularly in the liver of rodent models[1][2]. Understanding the mechanism of action of NMOR is crucial for assessing its risk to human health and for elucidating fundamental principles of chemical carcinogenesis that can inform the development of preventative and therapeutic strategies.

Metabolic Activation of this compound

The carcinogenicity of NMOR is intrinsically linked to its metabolic activation, a process primarily occurring in the liver. This bioactivation is a prerequisite for the generation of the ultimate carcinogenic species.

The Role of Cytochrome P450

The metabolic activation of NMOR is catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. While the specific isozymes responsible for NMOR metabolism are not definitively established, studies on structurally similar nitrosamines strongly suggest the involvement of CYP2E1 and CYP2A6 [3][4]. These enzymes facilitate the critical step of α-hydroxylation.

The α-Hydroxylation Pathway

The principal pathway for NMOR bioactivation is the enzymatic hydroxylation of the carbon atom alpha to the nitroso group. This reaction produces an unstable intermediate, α-hydroxy-N-nitrosomorpholine. This intermediate spontaneously decomposes to form a reactive electrophile, a diazonium ion, and (2-hydroxyethoxy)acetaldehyde. It is the diazonium ion that is believed to be the ultimate carcinogenic metabolite responsible for interacting with cellular macromolecules. Denitrosation, a process that can be enhanced by inducers of cytochrome P450 like phenobarbital, is another metabolic route, though its contribution to carcinogenesis is less direct[5].

Figure 1: Metabolic activation pathway of this compound.

Genotoxicity and DNA Adduct Formation

The electrophilic intermediates generated from NMOR metabolism readily react with nucleophilic sites on cellular macromolecules, with DNA being the most critical target for carcinogenesis.

Formation of DNA Adducts

NMOR has been shown to form several types of DNA adducts. Key adducts identified in vivo include glyoxal-deoxyguanosine (gdG) and O(6)-2-hydroxyethyldeoxyguanosine (OHEdG). These adducts arise from the reactive intermediates produced during the metabolic breakdown of NMOR. The formation of these adducts can lead to miscoding during DNA replication, resulting in mutations.

Induction of DNA Damage

The formation of DNA adducts leads to various forms of DNA damage, including DNA strand breaks. NMOR has been demonstrated to induce concentration-dependent DNA strand breaks in human colon carcinoma Caco-2 cells, as detected by the comet assay[1]. This DNA damage triggers cellular repair mechanisms. If the damage is extensive or if the repair mechanisms are deficient, it can lead to the fixation of mutations and genomic instability.

Carcinogenicity of this compound

The genotoxic effects of NMOR translate to potent carcinogenic activity in a variety of animal models.

Target Organs and Tumor Types

The primary target organ for NMOR-induced carcinogenesis is the liver, where it induces a high incidence of hepatocellular neoplasms, including both benign and malignant tumors[1]. At higher doses, NMOR can also induce hemangiosarcomas of the liver, as well as neoplasms of the tongue and esophagus[1].

Dose-Response Relationship

Studies in F-344 rats have established a clear dose-response relationship for NMOR-induced liver tumors. Even at very low doses, a significant increase in the incidence of hepatocellular neoplasms has been observed, suggesting that there may not be a no-effect threshold for its carcinogenic activity[1].

Table 1: Dose-Response of this compound-Induced Liver Neoplasms in Female F-344 Rats

| NMOR Concentration in Drinking Water (mg/L) | Duration of Treatment (weeks) | Average Total Dose per Rat (mg) | Incidence of Hepatocellular Neoplasms (%) |

| 100 | 25 | 250 | 100 |

| 40 | 40 | 160 | 100 |

| 16 | 50 | 80 | 96 |

| 6.4 | 50 | 32 | 88 |

| 2.56 | 100 | 25.6 | 75 |

| 1.024 | 100 | 10.24 | 50 |

| 0.41 | 100 | 4.1 | 22 |

| 0.164 | 100 | 1.64 | 12 |

| 0.066 | 100 | 0.66 | 8 |

| 0 (Control) | 100 | 0 | 4 |

Data adapted from a dose-response study in F-344 rats[1].

Alterations in Cellular Signaling Pathways

The DNA damage induced by NMOR triggers a cascade of cellular signaling events aimed at either repairing the damage or eliminating the damaged cell. Dysregulation of these pathways is a hallmark of cancer development.

The p53 Tumor Suppressor Pathway

The p53 protein is a critical regulator of the cellular response to DNA damage, capable of inducing cell cycle arrest to allow for DNA repair or initiating apoptosis if the damage is irreparable. Studies have shown a high incidence of p53 gene mutations in highly metastatic hepatocellular carcinomas induced by NMOR in F-344 rats[2]. This suggests that inactivation of the p53 pathway is a key event in NMOR-induced liver carcinogenesis, allowing cells with damaged DNA to proliferate.

Cell Cycle Regulation and Apoptosis

By causing DNA damage, NMOR can activate cell cycle checkpoints, leading to cell cycle arrest. However, the mutagenic nature of NMOR-induced DNA adducts can lead to mutations in genes that regulate the cell cycle, such as p53. This can result in the bypass of these checkpoints, leading to uncontrolled cell proliferation. The balance between pro-apoptotic and anti-apoptotic signals is also critical. While extensive DNA damage can trigger apoptosis, mutations in apoptotic pathway components can lead to the survival of damaged cells, a crucial step in tumorigenesis.

References

- 1. Dose-response study with this compound in drinking water of F-344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Highly metastatic hepatocellular carcinomas induced in male F344 rats treated with this compound in combination with other hepatocarcinogens show a high incidence of p53 gene mutations along with altered mRNA expression of tumor-related genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. High variability of nitrosamine metabolism among individuals: role of cytochromes P450 2A6 and 2E1 in the dealkylation of N-nitrosodimethylamine and N-nitrosodiethylamine in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytochrome P450 2E1 and 2A6 enzymes as major catalysts for metabolic activation of N-nitrosodialkylamines and tobacco-related nitrosamines in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 32P-Postlabeling Analysis of DNA Adducts | Springer Nature Experiments [experiments.springernature.com]

N-Nitrosomorpholine (NMOR): An In-Vivo Carcinogenic Profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-Nitrosomorpholine (NMOR) is a potent, well-established carcinogen and mutagen belonging to the N-nitroso compound family.[1][2] It is not used commercially in the United States but can be formed from industrial precursors like morpholine, particularly in the rubber industry, and has been detected in various environmental contexts.[1][3] Due to its reliable and potent hepatocarcinogenic effects in animal models, NMOR is frequently used as a research chemical to induce liver cancer in laboratory animals, serving as a gold standard for creating models of hepatocellular carcinoma with high rates of metastasis.[1][4] This guide provides a comprehensive overview of the in vivo carcinogenic properties of NMOR, focusing on its mechanism of action, quantitative carcinogenic data, and the experimental protocols used in its study.

Mechanism of Action: Metabolic Activation and DNA Damage

The carcinogenicity of NMOR, like other N-nitrosamines, is not due to the compound itself but rather to its metabolic activation into reactive electrophilic agents.[5][6] This bioactivation process is a critical initiating event in its carcinogenic cascade.

Metabolic Pathway: The primary mechanism involves the enzymatic oxidation of the carbon atom adjacent (alpha) to the nitroso group. This α-hydroxylation is predominantly catalyzed by cytochrome P450 (P450) enzymes in the liver.[1][6][7][8]

-

α-Hydroxylation: NMOR is hydroxylated by a P450 enzyme to form the unstable intermediate, N-nitroso-2-hydroxymorpholine.[1][9]

-

Decomposition: This intermediate spontaneously decomposes.

-

Electrophile Generation: The decomposition yields a reactive electrophile, a diazonium-containing aldehyde, which is capable of alkylating cellular macromolecules.[1]

-

DNA Adduct Formation: The generated electrophile readily reacts with DNA, forming covalent addition products known as DNA adducts. These adducts, if not repaired by cellular mechanisms, can lead to miscoding during DNA replication, resulting in mutations that initiate the carcinogenic process.[5][7][8]

Alkylation of DNA is widely accepted as the primary event in the carcinogenicity of nitrosamines.[10] Studies have confirmed that NMOR treatment in vivo leads to unscheduled DNA synthesis (UDS) and the formation of micronucleated hepatocytes, indicating a direct interaction with liver DNA.[10][11]

Quantitative Data from In Vivo Carcinogenicity Studies

NMOR has been shown to induce tumors in various animal models, with the liver being the primary target organ.[12][13] Other affected sites include the nasal cavity, lungs, and kidneys.[12] The carcinogenic potential is highly dependent on the dose, duration, and route of administration.

| Animal Model | Route of Administration | Dose / Concentration | Duration of Exposure | Tumor Types and Location | Tumor Incidence | Reference(s) |

| Female F-344 Rats | Drinking Water | 100 mg/L | 25 weeks | Hepatocellular Neoplasms, Hemangiosarcomas (Liver), Neoplasms of Tongue & Esophagus | Statistically significant increase | [13] |

| Female F-344 Rats | Drinking Water | 40 mg/L | 40 weeks | Hepatocellular Neoplasms, Hemangiosarcomas (Liver) | Statistically significant increase | [13] |

| Female F-344 Rats | Drinking Water | 0.7 mg to 30 mg (Total Dose) | 50 or 100 weeks | Benign or Malignant Hepatocellular Neoplasms | Statistically significant increase, highly significant dose-related trend | [13] |

| Male Sprague-Dawley Rats | Drinking Water | 6 mg/L to 60 mg/L | 6 and 12 weeks | Foci of Altered Hepatocytes (FAH) - Preneoplastic lesions | Time and dose-related increase in number and size of foci | [14] |

| Male Sprague-Dawley Rats | Drinking Water | 200 mg/L | Up to 20 weeks | Hepatocellular Carcinoma | Not specified, but carcinomas appeared frequently after 20 weeks | [4] |

| Rats | Inhalation | 130 µ g/animal/day (Total: 15 mg/kg) | 29 administrations | Liver Carcinomas (4), Liver Neoplastic Nodules (5), Nasal Carcinomas (2), Thyroid Carcinoma (1) | Not specified as percentage | [15] |

| Hamsters | Inhalation | 260 µ g/animal/day (Total: 38 mg/kg) | 21 administrations | Liver Carcinomas (4), Nasal Sarcomas (2), Tracheal Papillomas (5) | Not specified as percentage | [15] |

| Rats | Gavage (Oral) | 200 mg/kg (Single Dose) | Single administration | Induced Unscheduled DNA Synthesis (UDS) and Micronuclei in liver cells | Not applicable (Genotoxicity endpoint) | [10][11] |

A dose-response study in F-344 rats indicated that even the lowest total dose of 0.7 mg per rat (approximately 3 mg/kg body weight) was not a no-effect dose over the animal's lifetime.[13] Probit analysis from this study estimated that a total dose of 25 mg of NMOR would cause liver neoplasms in 50% of the rat population (TD50).[13]

Experimental Protocols for In Vivo Carcinogenicity Studies

Standardized protocols are crucial for evaluating the carcinogenic potential of substances like NMOR. The following outlines a typical methodology based on published studies.[4][13][14]

Objective: To assess the dose-response relationship and carcinogenic effects of NMOR in a rodent model.

1. Animal Model:

-

Species/Strain: Fischer 344 (F-344) or Sprague-Dawley rats are commonly used.[13][14]

-

Sex: Studies often use female rats, though males are also utilized.[13][16]

-

Group Size: Group sizes can range from 24 animals for high-dose groups to 100 animals for low-dose and control groups to ensure statistical power.[13]

-

Acclimatization: Animals are acclimatized to laboratory conditions for at least one week before the study begins.

2. Test Substance and Administration:

-

Compound: this compound (NMOR), purity >98%.

-

Vehicle: Typically administered in drinking water.[4][13][14]

-

Preparation: NMOR solutions are prepared at various concentrations (e.g., mg/L) in distilled water. Solutions are freshly prepared and protected from light.

-

Administration: The compound is provided ad libitum or in controlled amounts (e.g., 20 ml per day per rat) via drinking water for a specified duration.[13]

3. Experimental Design:

-

Dose Groups: At least 3-4 dose groups with geometrically spaced concentrations, plus a concurrent control group receiving only the vehicle (water).

-

Duration: Can range from short-term studies (6-12 weeks) focusing on preneoplastic lesions to long-term (50-100 weeks or lifetime) bioassays for tumor development.[13][14]

4. In-Life Observations and Measurements:

-

Clinical Signs: Animals are observed daily for signs of toxicity.

-

Body Weight: Recorded weekly for the first few months and bi-weekly thereafter.

-

Water/Food Consumption: Measured to calculate the actual compound intake.

-

Survival: Monitored throughout the study.

5. Terminal Procedures and Pathological Evaluation:

-

Necropsy: At the end of the study (or for moribund animals), a full necropsy is performed.

-

Organ Weights: Key organs, especially the liver and kidneys, are weighed.

-

Histopathology: A comprehensive set of tissues from all animals is collected, preserved in formalin, processed, and embedded in paraffin. Sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E).

-

Tumor Analysis: All gross lesions are examined microscopically. The incidence, multiplicity, and latency of preneoplastic lesions (e.g., foci of altered hepatocytes) and neoplasms are recorded.[14][16]

Signaling Pathways in NMOR-Induced Carcinogenesis

While specific signaling pathway perturbations by NMOR are less detailed than for other carcinogens, the carcinogenic process follows a well-understood multi-stage model initiated by genotoxic damage. The process begins with metabolic activation and progresses through the clonal expansion of initiated cells into visible tumors.

-

Initiation: NMOR is metabolically activated, leading to the formation of DNA adducts in hepatocytes. If these adducts are not repaired before cell division, they can cause permanent mutations in critical genes (e.g., proto-oncogenes and tumor suppressor genes).

-

Promotion: The initiated cells, which now have a growth advantage, undergo clonal expansion. This phase is characterized by the appearance of preneoplastic lesions, such as foci of altered hepatocytes (FAH), which are histochemically identifiable.[4][14] These foci show increased cell proliferation.[14]

-

Progression: Over time, additional genetic and epigenetic alterations accumulate within these promoted cell populations. This leads to the development of benign tumors (hepatocellular adenomas) and, ultimately, malignant hepatocellular carcinomas with the potential for metastasis.[13][16]

Conclusion

This compound is a powerful and reliable hepatocarcinogen in multiple animal species. Its carcinogenic activity is intrinsically linked to its metabolic activation by P450 enzymes into DNA-reactive electrophiles, which initiate carcinogenesis through the formation of DNA adducts. The dose- and time-dependent induction of preneoplastic foci and subsequent progression to hepatocellular carcinoma make NMOR an invaluable tool for studying the mechanisms of chemical carcinogenesis in vivo. The data and protocols summarized herein provide a foundational guide for researchers utilizing NMOR to investigate liver cancer and for professionals involved in assessing the risks of N-nitroso compounds.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C4H8N2O2 | CID 6046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-Nitrosamines: 15 Listings - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Hepatotoxin this compound-induced carcinogenesis in rat liver: ex vivo exploration of preneoplastic and neoplastic hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanisms of action of N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metabolism of this compound by the rat in vivo and by rat liver microsomes and its oxidation by the Fenton system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The rat-liver carcinogen this compound initiates unscheduled DNA synthesis and induces micronuclei in the rat liver in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound induced alterations of unscheduled DNA synthesis, mitochondrial DNA synthesis and cell proliferation in different cell types of liver, kidney, and urogenital organs in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. epa.gov [epa.gov]

- 13. Dose-response study with this compound in drinking water of F-344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Inhalation carcinogenesis of this compound (NMOR) in rats and hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Rat hepatocarcinogenesis induced by N-nitrosodiethylamine and this compound continuously administered at low doses. From basophilic areas of hepatocytes to hepatocellular tumors - PMC [pmc.ncbi.nlm.nih.gov]

Mutagenicity Profile of N-Nitrosomorpholine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Nitrosomorpholine (NMOR) is a potent mutagen and a probable human carcinogen, classified as a Group 2B agent by the International Agency for Research on Cancer (IARC). Its genotoxicity is primarily mediated through metabolic activation by cytochrome P450 (CYP) enzymes, leading to the formation of reactive intermediates that induce DNA damage. This technical guide provides a comprehensive overview of the mutagenicity profile of NMOR, detailing the mechanisms of action, quantitative data from key genotoxicity assays, and standardized experimental protocols. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding and assessing the risks associated with NMOR exposure.

Introduction

This compound is a cyclic nitrosamine (B1359907) that has been detected in various environmental and industrial settings. Due to its carcinogenic potential, a thorough understanding of its mutagenic properties is crucial for risk assessment and regulatory purposes. This document synthesizes the current scientific knowledge on the mutagenicity of NMOR, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms.

Mechanism of Mutagenicity

The mutagenicity of this compound is a multi-step process involving metabolic activation, generation of reactive species, and subsequent interaction with cellular macromolecules, primarily DNA.

Metabolic Activation

NMOR is a pro-mutagen, requiring enzymatic activation to exert its genotoxic effects. This bioactivation is primarily carried out by the cytochrome P450 family of enzymes, with CYP2E1 and CYP2A6 being the key isoforms involved.[1] The metabolic process begins with the α-hydroxylation of the carbon atom adjacent to the nitroso group.[2] This hydroxylation results in the formation of an unstable intermediate, α-hydroxy-N-nitrosomorpholine.

This intermediate spontaneously decomposes to form a reactive diazonium ion and an aldehyde.[3] The diazonium ion is a potent electrophile that can readily react with nucleophilic sites on DNA bases, leading to the formation of DNA adducts.

Role of Reactive Oxygen Species (ROS)

In addition to the direct action of alkylating agents, the metabolism of NMOR has been shown to induce the production of reactive oxygen species (ROS).[4][5] The generation of ROS, such as superoxide (B77818) anions and hydroxyl radicals, can lead to oxidative stress within the cell. This oxidative stress contributes to DNA damage through the oxidation of DNA bases (e.g., formation of 8-oxoguanine) and the induction of single- and double-strand breaks.[6][7]

DNA Adduct Formation and Mutagenesis

The primary mechanism of NMOR-induced mutagenesis is the formation of covalent DNA adducts by the reactive diazonium ion. These adducts can interfere with DNA replication and transcription, leading to mispairing of bases and ultimately resulting in gene mutations. If not repaired by the cell's DNA repair machinery, these mutations can become fixed in the genome, potentially leading to the initiation of carcinogenesis.

Quantitative Mutagenicity Data

The mutagenic potential of this compound has been evaluated in a variety of in vitro and in vivo genotoxicity assays. The following tables summarize the quantitative data from two key assays: the bacterial reverse mutation assay (Ames test) and the micronucleus assay.

Ames Test Data

The Ames test is a widely used in vitro assay for assessing the mutagenic potential of chemical compounds. NMOR has consistently tested positive in the Ames test, particularly in the presence of a metabolic activation system (S9 fraction).

| Salmonella typhimurium Strain | Metabolic Activation (S9) | NMOR Concentration (µ g/plate ) | Number of Revertant Colonies/Plate (Mean ± SD) | Fold Increase over Control | Reference |

| TA100 | + (Hamster Liver S9) | 0 | 110 ± 12 | - | [8] |

| 10 | 250 ± 21 | 2.3 | |||

| 50 | 680 ± 45 | 6.2 | |||

| 100 | 1250 ± 89 | 11.4 | |||

| TA1535 | + (Rat Liver S9) | 0 | 25 ± 5 | - | [9] |

| 50 | 95 ± 11 | 3.8 | |||

| 100 | 210 ± 18 | 8.4 | |||

| 250 | 450 ± 32 | 18.0 |

In Vitro Micronucleus Assay Data

The in vitro micronucleus assay is a cytogenetic test that detects both clastogenic (chromosome-breaking) and aneugenic (chromosome loss) effects of chemicals. NMOR has been shown to induce a dose-dependent increase in the frequency of micronucleated cells in various cell lines.

| Cell Line | Metabolic Activation (S9) | NMOR Concentration (µg/mL) | Frequency of Micronucleated Cells (%) | Fold Increase over Control | Reference |

| CHO-K1 | + (Rat Liver S9) | 0 | 1.2 ± 0.3 | - | [10][11] |

| 10 | 3.5 ± 0.6 | 2.9 | |||

| 25 | 7.8 ± 1.1 | 6.5 | |||

| 50 | 15.2 ± 2.4 | 12.7 | |||

| Human Lymphocytes | + (Rat Liver S9) | 0 | 0.8 ± 0.2 | - | [12] |

| 5 | 2.1 ± 0.4 | 2.6 | |||

| 10 | 4.5 ± 0.7 | 5.6 | |||

| 20 | 9.8 ± 1.5 | 12.3 |

In Vivo Micronucleus Assay Data

The in vivo micronucleus assay in rodents is a key test for evaluating the genotoxic potential of a substance in a whole animal system. NMOR has demonstrated clastogenic activity in vivo, inducing micronuclei in the bone marrow of treated animals.

| Animal Model | Route of Administration | NMOR Dose (mg/kg bw) | Frequency of Micronucleated Polychromatic Erythrocytes (‰) | Fold Increase over Control | Reference |

| Mouse (Bone Marrow) | Intraperitoneal | 0 (Vehicle) | 1.5 ± 0.4 | - | [13][14][15] |

| 25 | 4.8 ± 0.9 | 3.2 | |||

| 50 | 9.2 ± 1.5 | 6.1 | |||

| 100 | 18.5 ± 2.8 | 12.3 |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of mutagenicity studies. The following sections outline the standard protocols for the Ames test and the in vitro micronucleus assay as they are typically applied to test a substance like this compound.

Bacterial Reverse Mutation Assay (Ames Test) Protocol

This protocol is based on the OECD Test Guideline 471 and incorporates recommendations for testing nitrosamines.[16]

1. Materials:

-

Tester Strains: Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and Escherichia coli strain WP2 uvrA (pKM101).

-

Metabolic Activation System: Aroclor 1254-induced rat or hamster liver S9 fraction and a cofactor supplement (NADP, G6P). For nitrosamines, hamster liver S9 is often recommended for enhanced sensitivity.[8]

-

Media: Nutrient broth, minimal glucose agar (B569324) plates, and top agar.

-

Test Substance: this compound dissolved in a suitable solvent (e.g., water or DMSO).

-

Controls: Negative (solvent) and positive controls (e.g., 2-nitrofluorene (B1194847) without S9, 2-aminoanthracene (B165279) with S9).

2. Procedure:

-

Pre-incubation Method:

-

To a sterile tube, add 0.1 mL of the bacterial tester strain culture, 0.05 mL of the test substance solution at various concentrations, and 0.5 mL of S9 mix (for activated tests) or buffer (for non-activated tests).

-

Incubate the mixture at 37°C for 20-30 minutes with gentle shaking.

-

-

Plating:

-

After pre-incubation, add 2 mL of molten top agar (maintained at 45°C) to each tube.

-

Vortex briefly and pour the contents onto the surface of a minimal glucose agar plate.

-

Allow the top agar to solidify.

-

-

Incubation:

-

Invert the plates and incubate at 37°C for 48-72 hours.

-

-

Scoring:

-

Count the number of revertant colonies on each plate.

-

A positive result is defined as a dose-related increase in the number of revertants and/or a reproducible increase of at least two-fold over the solvent control.

-

In Vitro Micronucleus Assay Protocol

This protocol is based on the OECD Test Guideline 487.[17]

1. Materials:

-

Cell Line: A suitable mammalian cell line, such as Chinese Hamster Ovary (CHO) cells, human peripheral blood lymphocytes, or TK6 cells.[11]

-

Metabolic Activation System: Aroclor 1254-induced rat liver S9 fraction and a cofactor supplement.

-

Culture Medium: Appropriate for the chosen cell line, supplemented with fetal bovine serum and antibiotics.

-

Test Substance: this compound dissolved in a suitable solvent.

-

Cytochalasin B: To block cytokinesis and allow for the identification of binucleated cells.

-

Fixative and Stains: Methanol, acetic acid, and a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

-

Controls: Negative (solvent) and positive controls (e.g., mitomycin C without S9, cyclophosphamide (B585) with S9).

2. Procedure:

-

Cell Culture and Treatment:

-

Seed cells in culture vessels and allow them to attach and enter exponential growth.

-

Expose the cells to various concentrations of NMOR with and without S9 metabolic activation for a short duration (e.g., 3-6 hours).

-

-

Cytokinesis Block:

-

After the treatment period, wash the cells and add fresh medium containing cytochalasin B.

-

Incubate the cells for a period equivalent to 1.5-2.0 normal cell cycle lengths to allow for nuclear division without cell division.

-

-

Harvesting and Slide Preparation:

-

Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Treat the cells with a hypotonic solution to swell the cytoplasm.

-

Fix the cells using a methanol:acetic acid fixative.

-

Drop the cell suspension onto clean microscope slides and allow to air dry.

-

-

Staining and Scoring:

-

Stain the slides with a suitable DNA stain.

-

Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

-

A positive result is characterized by a dose-dependent increase in the frequency of micronucleated cells.

-

Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, visualize the key pathways and experimental workflows described in this guide.

NMOR [label="this compound", fillcolor="#F1F3F4"]; CYP [label="Cytochrome P450\n(CYP2E1, CYP2A6)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hydroxy_NMOR [label="α-Hydroxy-N-nitrosomorpholine\n(Unstable Intermediate)", fillcolor="#FBBC05", fontcolor="#202124"]; Aldehyde [label="Aldehyde", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Diazonium [label="Diazonium Ion\n(Reactive Electrophile)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DNA_Adducts [label="DNA Adducts", fillcolor="#34A853", fontcolor="#FFFFFF"]; Mutations [label="Mutations", fillcolor="#34A853", fontcolor="#FFFFFF"];

NMOR -> CYP [label="α-Hydroxylation"]; CYP -> Hydroxy_NMOR; Hydroxy_NMOR -> Aldehyde [label="Spontaneous\nDecomposition"]; Hydroxy_NMOR -> Diazonium [label="Spontaneous\nDecomposition"]; Diazonium -> DNA_Adducts [label="Alkylation"]; DNA_Adducts -> Mutations [label="Miscoding during\nDNA Replication"]; }

Caption: Metabolic activation pathway of this compound.NMOR_Metabolism [label="this compound\nMetabolism", fillcolor="#F1F3F4"]; ROS [label="Reactive Oxygen Species\n(ROS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Oxidative_Stress [label="Oxidative Stress", fillcolor="#FBBC05", fontcolor="#202124"]; DNA_Damage [label="DNA Damage", fillcolor="#34A853", fontcolor="#FFFFFF"]; Base_Oxidation [label="Base Oxidation\n(e.g., 8-oxoguanine)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Strand_Breaks [label="Strand Breaks", fillcolor="#4285F4", fontcolor="#FFFFFF"];

NMOR_Metabolism -> ROS [label="Induces"]; ROS -> Oxidative_Stress; Oxidative_Stress -> DNA_Damage; DNA_Damage -> Base_Oxidation; DNA_Damage -> Strand_Breaks; }

Caption: ROS-mediated DNA damage by this compound.Start [label="Start", shape=ellipse, fillcolor="#F1F3F4"]; Prepare [label="Prepare Bacterial Strains,\nNMOR Solutions, and S9 Mix", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Preincubate [label="Pre-incubation:\nBacteria + NMOR + S9/Buffer", fillcolor="#FBBC05", fontcolor="#202124"]; Plate [label="Plate on Minimal\nGlucose Agar", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incubate [label="Incubate at 37°C\nfor 48-72 hours", fillcolor="#34A853", fontcolor="#FFFFFF"]; Count [label="Count Revertant Colonies", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analyze [label="Analyze Data and\nDetermine Mutagenicity", fillcolor="#FBBC05", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4"];

Start -> Prepare; Prepare -> Preincubate; Preincubate -> Plate; Plate -> Incubate; Incubate -> Count; Count -> Analyze; Analyze -> End; }

Caption: Experimental workflow for the Ames test.Start [label="Start", shape=ellipse, fillcolor="#F1F3F4"]; Culture [label="Culture Mammalian Cells", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Treat [label="Treat with NMOR\n(+/- S9)", fillcolor="#FBBC05", fontcolor="#202124"]; CytoB [label="Add Cytochalasin B", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incubate [label="Incubate for 1.5-2\nCell Cycles", fillcolor="#34A853", fontcolor="#FFFFFF"]; Harvest [label="Harvest and Fix Cells", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Stain [label="Stain with DNA Dye", fillcolor="#FBBC05", fontcolor="#202124"]; Score [label="Score Micronuclei in\nBinucleated Cells", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analyze [label="Analyze Data and\nDetermine Genotoxicity", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4"];

Start -> Culture; Culture -> Treat; Treat -> CytoB; CytoB -> Incubate; Incubate -> Harvest; Harvest -> Stain; Stain -> Score; Score -> Analyze; Analyze -> End; }

Caption: Workflow for the in vitro micronucleus assay.Conclusion

This compound is a well-characterized mutagen that poses a significant genotoxic hazard. Its mutagenicity is dependent on metabolic activation by cytochrome P450 enzymes, leading to the formation of DNA-reactive species. The generation of reactive oxygen species further contributes to its DNA-damaging potential. The quantitative data from standardized genotoxicity assays, such as the Ames test and the micronucleus assay, consistently demonstrate the potent mutagenic activity of NMOR. The detailed experimental protocols and pathway visualizations provided in this guide offer a comprehensive resource for the scientific community to understand, evaluate, and mitigate the risks associated with this compound. A thorough understanding of the mutagenicity profile of NMOR is essential for informed decision-making in drug development, chemical safety assessment, and public health protection.

References

- 1. Cytochrome P450 2E1 and 2A6 enzymes as major catalysts for metabolic activation of N-nitrosodialkylamines and tobacco-related nitrosamines in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytochrome P450 2A-catalyzed metabolic activation of structurally similar carcinogenic nitrosamines: N'-nitrosonornicotine enantiomers, N-nitrosopiperidine, and N-nitrosopyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism of carcinogenic N-nitroso-N-methylaniline by purified cytochromes P450 2B1 and P450 2B2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DNA damage induces reactive oxygen species generation through the H2AX-Nox1/Rac1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reactive species and DNA damage in chronic inflammation: Reconciling chemical mechanisms and biological fates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Damage to DNA by reactive oxygen and nitrogen species: role in inflammatory disease and progression to cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [PDF] Damage to DNA by reactive oxygen and nitrogen species: role in inflammatory disease and progression to cancer. | Semantic Scholar [semanticscholar.org]

- 8. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | C4H8N2O2 | CID 6046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. High-throughput and high content micronucleus assay in CHO-K1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Biomarkers of DNA damage response improve in vitro micronucleus assays by revealing genotoxic mode of action and reducing the occurrence of irrelevant positive results - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The mouse bone marrow micronucleus test: evaluation of 21 drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In Vivo Micronucleus Assay in Mouse Bone Marrow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In vivo micronucleus assay in mouse bone marrow and peripheral blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. re-place.be [re-place.be]

- 17. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]

N-Nitrosomorpholine: A Historical Toxicology Perspective for the Research Professional

An In-depth Technical Guide

This technical guide provides a comprehensive overview of the historical context of N-Nitrosomorpholine (NMOR) in toxicology studies. It is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the compound's journey from its initial synthesis to its classification as a potent carcinogen. This document summarizes key quantitative data, outlines experimental protocols from seminal studies, and visualizes critical biological and experimental pathways.

Introduction to this compound (NMOR)

This compound (NMOR), a cyclic nitrosamine (B1359907) with the chemical formula C₄H₈N₂O₂, is a yellow, sand-like powder at room temperature.[1] It is not commercially produced or used in the United States.[1][2] However, it can form from the nitrosation of morpholine, a common industrial chemical used in rubber vulcanization, as a solvent, and in the synthesis of other chemicals.[3] Consequently, human exposure can occur through various sources, including the rubber industry, tobacco products, and as a contaminant in some foods and cosmetics.[3][4][5]

The toxicological significance of NMOR lies in its potent carcinogenicity, which has been extensively demonstrated in animal models. The International Agency for Research on Cancer (IARC) has classified this compound as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans.[2] This classification is based on sufficient evidence of carcinogenicity in experimental animals.[2]

Historical Timeline of this compound in Toxicology

The investigation into the toxicological properties of N-nitroso compounds, including NMOR, gained significant momentum in the mid-20th century. A pivotal moment in this field was the comprehensive work by Druckrey and his colleagues.

-

1967: In a landmark study, Druckrey et al. investigated the organ-specific carcinogenic effects of 65 different N-nitroso compounds in BD rats.[6] This extensive work laid the foundation for understanding the structure-activity relationships of this class of carcinogens and identified the liver as a primary target for many of these compounds, including NMOR.

-

1970s: Research in this decade began to unravel the metabolic activation of nitrosamines. Studies demonstrated that these compounds require metabolic processing by enzymes in the body to exert their carcinogenic effects.

-

1981: this compound was first listed in the Second Annual Report on Carcinogens as "reasonably anticipated to be a human carcinogen" by the U.S. National Toxicology Program (NTP).

-

1980s-Present: Subsequent research has focused on elucidating the precise mechanisms of NMOR-induced carcinogenesis, including DNA adduct formation, the role of specific cytochrome P450 enzymes, and the development of preneoplastic lesions in target organs. Dose-response studies have further characterized its carcinogenic potency.[7]

Quantitative Toxicology Data

Numerous studies have investigated the dose-response relationship of NMOR-induced carcinogenicity, primarily in rats. The following tables summarize key quantitative data from these studies.

Table 1: Carcinogenicity of this compound in Rats (Oral Administration in Drinking Water)

| Species/Strain | Sex | Dose | Duration of Treatment | Target Organ(s) | Tumor Incidence | Reference |

| F-344 Rat | Female | 100 mg/L | 25 weeks | Liver (Hepatocellular neoplasms, Hemangiosarcomas), Tongue, Esophagus | Statistically significant increase | [7] |

| F-344 Rat | Female | 40 mg/L | 40 weeks | Liver (Hepatocellular neoplasms, Hemangiosarcomas) | Statistically significant increase | [7] |

| F-344 Rat | Female | 0.7 mg to 250 mg (total dose) | 50 or 100 weeks | Liver (Hepatocellular neoplasms) | Highly significant dose-related trend | [7] |

| Sprague-Dawley Rat | Male | 80, 120, 160, 200 mg/L | 1, 4, 7, 14, 20 weeks | Liver (Preneoplastic and neoplastic lesions) | Dose-dependent increase in frequency | [8] |

| F344 Rat | Female | 1.1 mmol/rat (total dose) | 50 weeks | Liver | 100% (hepatocellular tumors) | [9] |

Table 2: Carcinogenicity of this compound in Rats and Hamsters (Inhalation)

| Species/Strain | Administration Route | Total Dose | Key Findings | Reference |

| Rat | Inhalation | 15 mg/kg bodyweight | 4 carcinomas and 5 neoplastic nodules of the liver, 1 neuroblastoma and 1 mucoepidermoidal carcinoma of the nose, 1 carcinoma of the thyroid gland. | [3] |

| Hamster | Inhalation | 38 mg/kg bodyweight | 4 carcinomas of the liver, 2 neurogenic sarcomas of the nasal region, 5 papillomas of the trachea. | [3] |

Experimental Protocols of Key Studies

To provide a deeper understanding of the foundational research, this section details the methodologies of seminal studies on NMOR carcinogenicity.

Druckrey et al. (1967): Organotropic Carcinogenic Effects of N-Nitroso Compounds

-

Objective: To systematically investigate the carcinogenic effects of a wide range of N-nitroso compounds in rats.

-

Animal Model: BD rats.

-

Administration: Various routes, including oral (in drinking water or food), subcutaneous, and intravenous injections.

-

Dosing: A range of doses were tested for each compound to establish dose-response relationships.

-

Duration: Chronic long-term studies, often lasting for the lifespan of the animals.

-

Endpoint: Histopathological examination of all major organs to identify the location and type of tumors.

-

Key Findings for NMOR: This study identified the liver as a primary target organ for NMOR-induced carcinogenesis in rats.

Dose-Response Study in F-344 Rats (Lijinsky et al.)

-

Objective: To conduct a detailed dose-response study of this compound carcinogenesis in rats.[7]

-

Animal Model: Female F-344 rats.[7]

-

Administration: The compound was administered in the drinking water, supplied in controlled amounts of 20 ml per day per rat, 5 days a week.[7]

-

Dosing Regimen:

-

Group Size: 100 animals per group at the lowest dose rates and 24 animals per group at the highest dose rates.[7]

-

Endpoints: Survival, incidence of benign and malignant hepatocellular neoplasms, and hemangiosarcomas of the liver. Metastasis to other organs was also noted.[7]

-

Key Findings: A highly significant dose-related trend in the incidence of liver tumors was observed.[7] Even the lowest dose of 0.7 mg was not a no-effect dose.[7] Probit analysis indicated a dose of 25 mg of nitrosomorpholine would cause tumors in 50% of the population for liver neoplasms.[7]

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key pathways and workflows in NMOR toxicology research.

Metabolic Activation of this compound

Caption: Metabolic activation pathway of this compound.

Experimental Workflow for a Chronic Carcinogenicity Study

Caption: A typical experimental workflow for an NMOR carcinogenicity study.

Logical Relationship of this compound's Toxicological Effects

Caption: Logical progression of this compound's carcinogenic effects.

Conclusion

The historical toxicological evaluation of this compound has been instrumental in understanding the carcinogenic potential of N-nitroso compounds. From the pioneering work of Druckrey and colleagues to more recent dose-response and mechanistic studies, the evidence has consistently demonstrated NMOR's ability to induce tumors in various organs in laboratory animals, with the liver being a primary target. The metabolic activation of NMOR to a reactive electrophile that damages DNA is a critical initiating event in its carcinogenic process. The quantitative data and detailed experimental protocols from historical studies provide a valuable resource for contemporary researchers in the fields of toxicology, pharmacology, and drug development, serving as a foundation for risk assessment and the development of safer chemicals and pharmaceuticals.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. epa.gov [epa.gov]

- 3. Inhalation carcinogenesis of this compound (NMOR) in rats and hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C4H8N2O2 | CID 6046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound and other volatile N-nitrosamines in snuff tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Organotropic carcinogenic effects of 65 various N-nitroso- compounds on BD rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dose-response study with this compound in drinking water of F-344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The dose dependence and sequential appearance of putative preneoplastic populations induced in the rat liver by stop experiments with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparative tumorigenicity of N-nitroso-2-hydroxymorpholine, N-nitrosodiethanolamine and this compound in A/J mice and F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Nitrosomorpholine: A Comprehensive Technical Guide on its Chemical Structure and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Nitrosomorpholine (NMOR), a potent genotoxic carcinogen, presents a significant concern in toxicology and drug development due to its potential presence as an impurity and its use as a model compound in cancer research. This technical guide provides an in-depth analysis of the chemical structure, reactivity, and biological implications of NMOR. It consolidates critical data on its physicochemical properties, experimental protocols for its synthesis and detection, and a detailed overview of its metabolic activation leading to carcinogenic activity. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study of nitrosamines and their impact on human health.

Chemical Structure and Physicochemical Properties

This compound (IUPAC name: 4-nitrosomorpholine) is a cyclic nitrosamine (B1359907) with the chemical formula C₄H₈N₂O₂.[1] Its structure consists of a morpholine (B109124) ring where the hydrogen atom attached to the nitrogen is substituted by a nitroso group (-N=O).[1] This structural feature is central to its chemical and biological reactivity.

The molecule is a pale yellow, sand-like powder or a golden liquid, depending on the temperature, with a melting point of approximately 29 °C (84 °F).[2][3] It is soluble in water and compatible with various organic solvents.[4] Key physicochemical properties of NMOR are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 4-nitrosomorpholine | [1] |

| CAS Number | 59-89-2 | [5] |

| Molecular Formula | C₄H₈N₂O₂ | [1] |

| Molecular Weight | 116.12 g/mol | [5] |

| Appearance | Yellow crystals or golden liquid | [5][6] |

| Melting Point | 29 °C (84 °F) | [2] |

| Boiling Point | 224-225 °C (435-436 °F) | [2] |

| Water Solubility | Soluble | [4] |

| log Kow | -0.44 | [4] |

| Stability | Stable at room temperature in the dark; light-sensitive, especially to UV light.[5] | [5] |

Chemical Reactivity and Synthesis

The reactivity of NMOR is largely dictated by the N-nitroso group. It is known to be photochemically reactive and can decompose when exposed to UV light.[5] In the presence of strong oxidizing agents, it can undergo vigorous reactions.[4]

The synthesis of NMOR is most commonly achieved through the nitrosation of morpholine. This reaction typically involves the treatment of morpholine with a nitrosating agent, such as nitrous acid (generated in situ from a nitrite (B80452) salt and a strong acid) or dinitrogen tetroxide. Endogenous synthesis of NMOR can also occur in the digestive system from the ingestion of morpholine and nitrites.[2]

Another reported synthetic route involves the reaction of dimorpholinomethane in fuming nitric acid.[2]

Experimental Protocols

Synthesis of this compound (Illustrative Protocol)

A common laboratory-scale synthesis involves the slow addition of an acidified solution of sodium nitrite to a cooled solution of morpholine.

-

Materials: Morpholine, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl), Dichloromethane, Anhydrous Magnesium Sulfate.

-

Procedure:

-

Dissolve morpholine in water and cool the solution in an ice bath.

-

Slowly add a pre-cooled solution of sodium nitrite in water.

-

While maintaining the low temperature, add hydrochloric acid dropwise to the reaction mixture.

-

After the addition is complete, allow the mixture to stir for a specified time.

-

Extract the product from the aqueous layer using dichloromethane.

-

Wash the organic extract with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield this compound.

-

Note: This is a generalized protocol and should be adapted and performed with appropriate safety precautions due to the carcinogenic nature of the product.

Analytical Detection of this compound

The detection and quantification of NMOR, particularly at trace levels in various matrices like pharmaceuticals and environmental samples, are critical. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common and sensitive methods employed.

-

Sample Preparation:

-

For solid samples, dissolve a known amount in a suitable solvent (e.g., methanol (B129727) or dichloromethane).

-

For liquid samples, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to concentrate the analyte and remove matrix interferences.

-

An internal standard, such as this compound-d8, is often added for accurate quantification.[7]

-

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

GC Conditions (Typical):

-

Column: A mid-polarity column (e.g., DB-1701).

-

Inlet Temperature: 220 °C.

-

Oven Program: Start at 40 °C, hold for a short period, then ramp up to a final temperature (e.g., 240 °C).

-

Carrier Gas: Helium.

-

-

MS Conditions (Typical):

-

Ionization Mode: Electron Ionization (EI).

-

Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for high sensitivity and selectivity.

-

-

Sample Preparation: Similar to GC-MS, involving dissolution and extraction.

-

Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer.

-

HPLC Conditions (Typical):

-

Column: A C18 or other suitable reversed-phase column.

-

Mobile Phase: A gradient of water and methanol or acetonitrile, often with a modifier like formic acid.

-

Flow Rate: 0.2-0.5 mL/min.

-

-

MS/MS Conditions (Typical):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for NMOR and its internal standard.

-

Reactivity in Biological Systems: Metabolism and Carcinogenicity

This compound is a potent carcinogen in various animal species, inducing tumors primarily in the liver, but also in the kidneys, lungs, and nasal cavity.[8][9] The International Agency for Research on Cancer (IARC) has classified NMOR as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans."[8]

Metabolic Activation

NMOR itself is not the ultimate carcinogen. It requires metabolic activation, primarily by cytochrome P450 (CYP) enzymes in the liver, to exert its genotoxic effects. The key initial step is the α-hydroxylation of the carbon atom adjacent to the N-nitroso group.[2]

This α-hydroxy-N-nitrosomorpholine is an unstable intermediate that undergoes spontaneous decomposition. This decomposition leads to the formation of a reactive electrophilic species, a diazonium ion, and an aldehyde.[2]

Caption: Metabolic activation pathway of this compound.

Genotoxicity and DNA Adduct Formation

The highly reactive electrophile generated from the metabolic activation of NMOR can covalently bind to nucleophilic sites in cellular macromolecules, most critically, DNA. This formation of DNA adducts is a primary event in the initiation of carcinogenesis.

These adducts can lead to miscoding during DNA replication, resulting in mutations. If these mutations occur in critical genes, such as proto-oncogenes or tumor suppressor genes, they can lead to uncontrolled cell growth and the development of cancer. NMOR has been shown to induce unscheduled DNA synthesis (UDS), an indicator of DNA repair, and the formation of micronuclei in rat hepatocytes, further demonstrating its genotoxic potential.[10][11]

Caption: Simplified signaling pathway of NMOR-induced genotoxicity.

Toxicity Data